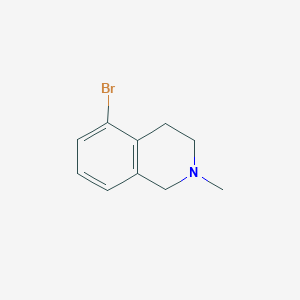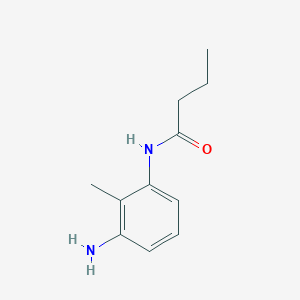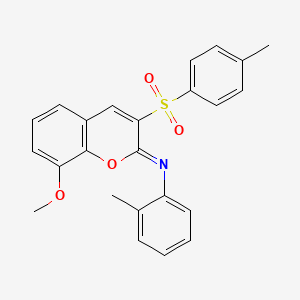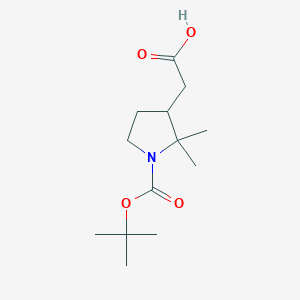
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 5-chloroquinoline, which is then reacted with 4-butoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.
Oxidation and reduction: The quinoline moiety can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in cell division and signal transduction. The sulfonate group may enhance the compound’s solubility and facilitate its cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloroquinolin-8-yl phenylcarbamate: Another quinoline derivative with potential anti-angiogenic properties.
8-Hydroxyquinoline derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to the combination of its quinoline core and sulfonate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-12-25-18-9-7-15(13-14(18)2)27(23,24)26-19-10-8-17(21)16-6-5-11-22-20(16)19/h5-11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYXZHQJYMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)



![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2715572.png)


![N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2715578.png)
![7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B2715579.png)
![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)
![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)


